N-[(1r,3r)-3-fluorocyclobutyl]benzamide
Description
N-[(1r,3r)-3-Fluorocyclobutyl]benzamide is a fluorinated benzamide derivative characterized by a cyclobutyl ring substituted with fluorine at the 3-position. The (1r,3r) stereochemistry introduces spatial constraints that influence molecular conformation, solubility, and biological interactions.
Properties
Molecular Formula |
C11H12FNO |
|---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
N-(3-fluorocyclobutyl)benzamide |
InChI |
InChI=1S/C11H12FNO/c12-9-6-10(7-9)13-11(14)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14) |
InChI Key |
REPGJIWALBRGBP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1F)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1r,3r)-3-fluorocyclobutyl]benzamide typically involves the reaction of 3-fluorocyclobutanone with benzamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(1r,3r)-3-fluorocyclobutyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the cyclobutyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative .
Scientific Research Applications
N-[(1r,3r)-3-fluorocyclobutyl]benzamide is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1r,3r)-3-fluorocyclobutyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Physicochemical Properties
- Cyclobutyl vs. Phenylpropyl/Pyridyl Groups : The cyclobutyl ring in the target compound introduces steric strain and reduced conformational flexibility compared to the phenylpropyl (3m) or pyridyl (10) substituents. This strain may enhance reactivity in synthetic pathways or alter binding kinetics in biological systems.
- Fluorine Position: Monofluorination on the cyclobutyl ring (target) contrasts with difluoro (14) or trifluoromethyl (7) groups in analogs. Fluorine’s electronegativity impacts polarity and metabolic stability, with cyclobutyl-F likely offering intermediate lipophilicity compared to aromatic-F derivatives (e.g., 3m).
Physicochemical Property Analysis
| Property | N-[(1r,3r)-3-Fluorocyclobutyl]benzamide (Inferred) | 3-Fluoro-N-(1-phenylpropyl)benzamide (3m) | 3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide (10) |
|---|---|---|---|
| Molecular Weight | ~235 g/mol | 318.3 g/mol | 343.3 g/mol |
| Polarity | Moderate (cyclobutyl-F) | Low (phenylpropyl) | Moderate (pyridyl) |
| Crystallinity | Likely amorphous | Amorphous | Crystalline (R factor: 0.057) |
| Solubility | Moderate in organic solvents | High in non-polar solvents | Moderate in polar aprotic solvents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
